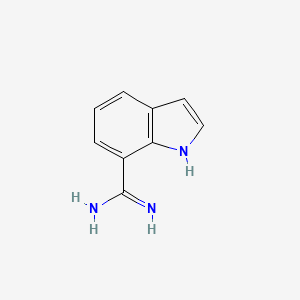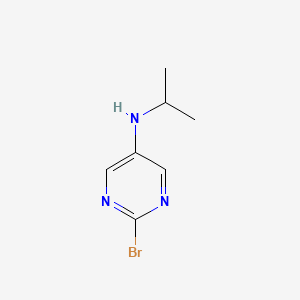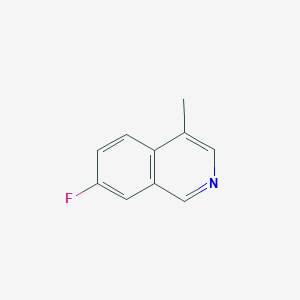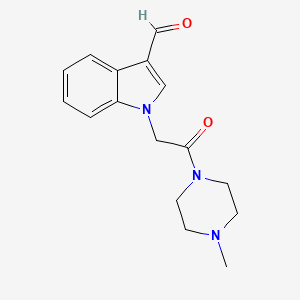
Cyclopropaneethanol, 2-methylene-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropaneethanol, 2-methylene- is an organic compound with the molecular formula C6H10O. It features a cyclopropane ring, which is a three-membered carbon ring, and a methylene group attached to an ethanol moiety. This compound is known for its unique chemical properties due to the strained nature of the cyclopropane ring, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclopropaneethanol, 2-methylene- can be synthesized through several methods. One common approach involves the reaction of cyclopropylcarbinol with formaldehyde under acidic conditions to introduce the methylene group. Another method includes the use of cyclopropylmethyl bromide and a strong base to form the desired compound.
Industrial Production Methods
Industrial production of cyclopropaneethanol, 2-methylene- typically involves large-scale chemical reactions using readily available starting materials. The process may include catalytic hydrogenation and other steps to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopropaneethanol, 2-methylene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.
Substitution: The methylene group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution reagents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions include cyclopropyl aldehydes, cyclopropyl carboxylic acids, and various substituted cyclopropane derivatives.
Applications De Recherche Scientifique
Cyclopropaneethanol, 2-methylene- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of cyclopropaneethanol, 2-methylene- involves its interaction with various molecular targets and pathways. The strained cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropanemethanol: Similar structure but lacks the methylene group.
Cyclopropylcarbinol: Another related compound with a cyclopropane ring and an alcohol group.
Uniqueness
Cyclopropaneethanol, 2-methylene- is unique due to the presence of both the cyclopropane ring and the methylene group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
120477-28-3 |
|---|---|
Formule moléculaire |
C6H10O |
Poids moléculaire |
98.14 g/mol |
Nom IUPAC |
2-(2-methylidenecyclopropyl)ethanol |
InChI |
InChI=1S/C6H10O/c1-5-4-6(5)2-3-7/h6-7H,1-4H2 |
Clé InChI |
QZSFWNJLYWGUQA-UHFFFAOYSA-N |
SMILES canonique |
C=C1CC1CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1H,2H,3H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B13118413.png)
![4-Chloropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B13118414.png)

![7-Bromo-2-ethylbenzo[d]thiazole](/img/structure/B13118430.png)

![3-((4-Hydroxy-1-(3-phenylpropanoyl)piperidin-4-yl)methyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13118439.png)
![2,3-Dihydroimidazo[1,2-a]pyrazine](/img/structure/B13118446.png)
![6-(4-Methoxybenzyl)-5,6-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4,7(3H)-trione](/img/structure/B13118455.png)

![N-((3',4'-Dichloro-[1,1'-biphenyl]-4-yl)methyl)-2-(2-(trifluoromethyl)phenyl)quinazolin-4-amine](/img/structure/B13118467.png)
